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Sarizotan Hydrochloride

Cat. No.: B1681474
CAS No.: 195068-07-6
M. Wt: 384.9 g/mol
InChI Key: QDLVYMYXOLGZOD-ZMBIFBSDSA-N
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Description

Historical Context of Sarizotan (B1233828) Hydrochloride Development in Neurological Therapeutics

The development of sarizotan hydrochloride began with its synthesis by Merck KGaA, where it was identified by the developmental code EMD-128,130. Classified chemically as a chromane (B1220400) derivative, its initial exploration was for the treatment of schizophrenia. portico.orgdrugbank.com However, its primary development trajectory soon shifted towards addressing motor complications in Parkinson's disease. portico.org

The principal therapeutic target became levodopa-induced dyskinesia (LID), a common and disabling complication arising from long-term levodopa (B1675098) treatment in Parkinson's disease patients. portico.org The rationale was based on sarizotan's ability to modulate both serotonergic and dopaminergic systems. Following extensive preclinical and clinical investigation for this indication, the development rights were later acquired by Newron Pharmaceuticals in 2011. Newron repurposed the compound for a different therapeutic area: the treatment of respiratory symptoms in Rett syndrome, a rare genetic neurodevelopmental disorder. rettsyndromenews.com This strategic shift was supported by regulatory incentives, including orphan drug designations. rettsyndromenews.com

Milestone Year Organization/Event Significance
Synthesis Date not specifiedMerck KGaASynthesized as EMD-128,130; initial research for schizophrenia. portico.org
Shift to Parkinson's Disease Early 2000sMerck KGaADevelopment focused on treating Levodopa-induced dyskinesia (LID). portico.org
Phase III Trials for LID 2004-2006Merck KGaAPADDY I and II trials failed to meet primary endpoints, leading to discontinuation for this indication.
Acquisition of Rights 2011Newron PharmaceuticalsAcquired licensing rights to develop sarizotan.
Repurposing for Rett Syndrome 2011 onwardsNewron PharmaceuticalsDevelopment initiated for respiratory abnormalities in Rett syndrome. rettsyndromenews.com
Orphan Drug Designation 2015FDA & EMAGranted for the potential treatment of Rett syndrome. rettsyndromenews.com
STARS Clinical Trial Completed ~2020Newron PharmaceuticalsPhase 2/3 trial for Rett syndrome did not meet its primary endpoint. rettsyndromenews.comclinicaltrialsarena.com
Development Termination 2020Newron PharmaceuticalsClinical development of sarizotan was officially terminated. rettsyndromenews.comclinicaltrialsarena.com

Overview of Major Research Trajectories for this compound

The research and development of this compound were primarily concentrated on two distinct neurological conditions: Parkinson's disease and Rett syndrome.

Research in Parkinson's Disease

The main focus of sarizotan research in Parkinson's disease was its potential to alleviate levodopa-induced dyskinesias (LID). portico.org The scientific basis for this approach was the compound's dual action as a 5-HT1A receptor agonist and a dopamine (B1211576) D2 receptor antagonist. Preclinical studies were promising. In rodent models of Parkinsonism, sarizotan was shown to reduce abnormal involuntary movements. portico.org More significantly, in MPTP-treated primate models, sarizotan reduced levodopa-induced choreiform dyskinesias by up to 90% without compromising the antiparkinsonian effects of levodopa. portico.org

These encouraging preclinical results led to a series of clinical trials. Early phase and open-label studies suggested a benefit in reducing dyskinesias in patients. portico.orgnih.gov However, subsequent large-scale, double-blind, placebo-controlled Phase III trials, known as PADDY I and PADDY II, failed to confirm these initial findings. A dose-finding study also did not show a significant difference from placebo on the primary diary-based measures of dyskinesia. nih.gov Ultimately, the failure to meet the primary efficacy endpoints in these pivotal trials led Merck to discontinue the development of sarizotan for Parkinson's disease.

Trial Identifier/Name Phase Key Findings/Outcome
Proof-of-Concept Study IISignificantly reduced levodopa-induced dyskinesias in a within-patient comparison. portico.org
SPLENDID Study Open-LabelShowed an increase in "on" time without dyskinesia. portico.orgnih.gov
Dose-Finding Study II/IIINo significant changes on diary-based dyskinesia measures compared to placebo; a composite score (UPDRS Items 32+33) showed improvement at one dose. nih.gov
PADDY-1 & PADDY-2 IIIFailed to demonstrate efficacy and did not meet primary endpoints for treating LID. researchgate.net

Research in Rett Syndrome

Following its discontinuation for Parkinson's disease, sarizotan was repurposed by Newron Pharmaceuticals for the treatment of Rett syndrome, a severe neurodevelopmental disorder that primarily affects females and is caused by mutations in the MECP2 gene. patsnap.comnihr.ac.uk A key symptom of Rett syndrome is breathing difficulty, including recurrent episodes of apnea (B1277953) (temporary cessation of breathing). rettsyndromenews.comnihr.ac.uk Research indicated deficits in serotonin (B10506) in the brains of Rett syndrome patients, suggesting that a 5-HT1A agonist like sarizotan could help restore normal breathing rhythms. rettsyndromenews.comnihr.ac.uk

Preclinical research in mouse models of Rett syndrome demonstrated that sarizotan could reduce apnea by approximately 75% to 80% and correct irregular breathing patterns. rettsyndromenews.com These positive results provided the foundation for clinical investigation. rettsyndromenews.com Newron initiated the "STARS" (Sarizotan Treatment of Apneas in Rett Syndrome) study, a Phase 2/3 randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of sarizotan in patients with Rett syndrome who experience respiratory symptoms. clinicaltrialsarena.comclinicaltrials.gov Despite the strong preclinical rationale, the top-line results announced in 2020 showed that the trial did not meet its primary endpoint, which was a reduction in apnea episodes during waking hours compared to placebo. rettsyndromenews.comclinicaltrialsarena.com Following this outcome, Newron Pharmaceuticals terminated the clinical development of sarizotan. clinicaltrialsarena.com

Trial Identifier/Name Phase Primary Endpoint Outcome
STARS Study (NCT02790034) II/IIIPercentage reduction in the number of apnea episodes per hour during awake time. clinicaltrialsarena.comclinicaltrials.govThe study did not meet its primary or key secondary endpoints. rettsyndromenews.comclinicaltrialsarena.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22ClFN2O B1681474 Sarizotan Hydrochloride CAS No. 195068-07-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLVYMYXOLGZOD-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173163
Record name Sarizotan hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID60173163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195068-07-6
Record name Sarizotan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195068076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarizotan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARIZOTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P71E6YO9H
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms and Receptor Interactions of Sarizotan Hydrochloride

Central Serotonergic System Modulation by Sarizotan (B1233828) Hydrochloride

Sarizotan's primary interaction within the central nervous system involves the modulation of the serotonin (B10506) system, with a particularly high affinity and specificity for the 5-HT1A receptor subtype.

Sarizotan is a potent and selective agonist at the serotonin 5-HT1A receptor. ebi.ac.uk It binds to these receptors with high affinity, with reported inhibitor constant (Kᵢ) values of 2.3 nM. In vitro binding assays have further detailed this affinity, showing half-maximal inhibitory concentration (IC₅₀) values of 0.1 nM for human 5-HT1A receptors and 6.5 nM for rat 5-HT1A receptors. medchemexpress.commedchemexpress.com

The agonistic action of sarizotan at 5-HT1A receptors initiates a cascade of intracellular events, beginning with the activation of inhibitory G-proteins. This activation leads to a reduction in the activity of adenylate cyclase, which in turn decreases the levels of cyclic AMP (cAMP). nih.gov This signaling pathway is believed to be a key mechanism behind its neurophysiological effects. One significant consequence of this 5-HT1A receptor agonism is the suppression of excessive glutamate (B1630785) release. Studies using microdialysis in awake rats have shown that systemic administration of sarizotan significantly reduces extracellular glutamate levels in both the motor cortex and the dorsolateral striatum. portico.orgnih.gov This effect was reversed by the 5-HT1A antagonist WAY-100135, confirming that the action is mediated by the 5-HT1A receptor. portico.orgnih.gov

Research indicates that sarizotan's affinity for other serotonin receptor subtypes is significantly lower than its affinity for the 5-HT1A receptor. Neurochemical profiling studies have demonstrated that sarizotan exhibits high affinity almost exclusively for 5-HT1A receptors and specific dopamine (B1211576) receptors, suggesting a high degree of selectivity. nih.gov

Dopaminergic System Engagement by Sarizotan Hydrochloride

In addition to its potent effects on the serotonergic system, sarizotan also engages with the dopaminergic system, exhibiting a complex profile of antagonism, partial agonism, and full agonism at different dopamine receptor subtypes.

Table 1: Binding Affinity of this compound at Serotonin and Dopamine Receptors

Receptor Species Affinity (IC₅₀) Affinity (Kᵢ)
5-HT1A Human 0.1 nM medchemexpress.commedchemexpress.com 2.3 nM
5-HT1A Rat 6.5 nM medchemexpress.commedchemexpress.com -
D₂ Human 17 nM medchemexpress.commedchemexpress.com 48 nM
D₂ Rat 15.1 nM medchemexpress.commedchemexpress.com -
D₃ Human 6.8 nM medchemexpress.commedchemexpress.com -
D₄.₂ Human 2.4 nM medchemexpress.commedchemexpress.com -

This table presents the binding affinities of this compound to various serotonin and dopamine receptors, expressed as IC₅₀ and Kᵢ values. A lower value indicates a higher binding affinity.

Sarizotan's interaction with the dopamine D₂ receptor is complex, with studies describing it as both an antagonist and a partial agonist. portico.orgebi.ac.uk It binds to D₂ receptors with moderate affinity, with a reported Kᵢ value of 48 nM and an IC₅₀ of 17 nM at human D₂ receptors. medchemexpress.commedchemexpress.com Its function appears to be dependent on the state of the dopaminergic system; it can act as a partial agonist depending on the level of dopaminergic impulse flow. nih.gov

Functional assays have shown that sarizotan acts as an antagonist at both D₂S and D₂L receptor isoforms, with IC₅₀ values of 52 nM and 121 nM, respectively. nih.gov However, other studies measuring its effect on G-protein coupled inward rectifier potassium channels identified it as a partial agonist at D₂S and D₂L receptors, with half-maximal effective concentration (EC₅₀) values of 29 nM and 23 nM. nih.gov This dual activity supports its classification as a D₂ receptor partial agonist. ebi.ac.uk

Sarizotan demonstrates a high affinity for dopamine D₃ and D₄ receptors, which is greater than its affinity for D₂ receptors. portico.orgnih.gov The rank order of affinity is generally D₄ > D₃ > D₂. nih.gov Reported IC₅₀ values are 6.8 nM for human D₃ and 2.4 nM for human D₄.₂ receptors. medchemexpress.commedchemexpress.com

Functional studies have revealed that sarizotan acts as a full agonist at D₃ and D₄.₄ receptors. ebi.ac.uknih.gov Depending on the assay method used, it has been characterized as a full agonist at D₃ and D₄.₄ receptors with EC₅₀ values of 5.6 nM and 5.4 nM, respectively. nih.gov Another study, measuring coupling to adenylyl cyclase, found it to be a full agonist at D₂L, D₃, D₄.₂, and D₄.₄ receptors with even more potent EC₅₀ values of 0.51, 0.47, 0.48, and 0.23 nM, respectively. nih.gov At the D₄.₂ receptor subtype, it has been described as a partial agonist. nih.gov

Table 2: Functional Activity of this compound at Dopamine Receptor Subtypes

Receptor Subtype Assay Method Functional Activity Potency (EC₅₀)
D₂S GIRK Channels Partial Agonist 29 nM nih.gov
D₂L GIRK Channels Partial Agonist 23 nM nih.gov
D₂L Adenylyl Cyclase Full Agonist 0.51 nM nih.gov
D₃ GIRK Channels Full Agonist 5.6 nM nih.gov
D₃ Adenylyl Cyclase Full Agonist 0.47 nM nih.gov
D₄.₂ GIRK Channels Partial Agonist 4.5 nM nih.gov
D₄.₂ Adenylyl Cyclase Full Agonist 0.48 nM nih.gov
D₄.₄ GIRK Channels Full Agonist 5.4 nM nih.gov
D₄.₄ Adenylyl Cyclase Full Agonist 0.23 nM nih.gov

This table summarizes the functional effects of this compound on various human D2-like dopamine receptor subtypes, as determined by two different assay methods (G-protein coupled inward rectifier potassium channels and adenylyl cyclase). EC₅₀ values indicate the concentration at which the drug produces half of its maximal effect.

Neurotransmitter Release and Metabolic Effects Induced by this compound

The receptor interactions of sarizotan lead to downstream effects on neurotransmitter metabolism and release. As a 5-HT1A agonist, it has been shown to decrease the accumulation of the serotonin precursor 5-hydroxytryptophan (B29612) while increasing the levels of serotonin metabolites. nih.gov

Its engagement with the dopamine system also influences dopamine metabolism. As a dopamine antagonist, sarizotan has been observed to increase the accumulation of the dopamine precursor dihydroxyphenylalanine (DOPA) and reduce the levels of dopamine metabolites in intact rats. nih.gov Conversely, other research has shown that a 10 mg/kg dose of sarizotan can substantially increase the dopamine metabolites DOPAC and HVA in the striatum and frontal cortex. medchemexpress.com Furthermore, at higher doses in reserpinized rats, sarizotan decreased DOPA accumulation, suggesting some intrinsic dopaminergic activity. nih.gov

As previously mentioned, a significant effect of sarizotan's 5-HT1A agonism is the modulation of glutamate. It produces a 20-30% reduction of cortical and striatal glutamate levels, which is thought to be mediated by its actions in the motor cortex. nih.gov

Preclinical Research on Sarizotan Hydrochloride in Disease Models

Studies in Animal Models of Parkinson's Disease and Motor Complications

A significant focus of preclinical research on sarizotan (B1233828) has been its potential to alleviate motor complications associated with Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons. portico.org

Attenuation of Levodopa-Induced Dyskinesia (LID) in Rodent Models (e.g., 6-hydroxydopamine-lesioned rats)

In rodent models of Parkinson's disease, specifically 6-hydroxydopamine (6-OHDA)-lesioned rats, sarizotan has demonstrated the ability to counteract the supersensitized rotational behavior and dyskinesias induced by L-DOPA/benserazide, without significantly affecting L-DOPA/benserazide-induced locomotion. researchgate.net Studies have shown that sarizotan effectively reduces abnormal involuntary movements (AIMs), dystonia, and contralateral rotations associated with chronic levodopa (B1675098) therapy in these hemiparkinsonian rats. portico.org Furthermore, local administration of sarizotan into the subthalamic nucleus of 6-OHDA-lesioned rats has been found to attenuate levodopa-induced dyskinesias. medchemexpress.comexcli.de This effect is dose-dependent, with higher doses significantly decreasing the total dyskinesia score. medchemexpress.comexcli.de Chronic treatment with L-DOPA in these models leads to an increase in c-fos mRNA, a marker of neuronal activity, which is counteracted by sarizotan. frontiersin.org

Effects of Sarizotan on Levodopa-Induced Dyskinesia in 6-OHDA-Lesioned Rats

FindingModelKey OutcomeReference
Counteracted L-DOPA/benserazide-induced supersensitized rotational behavior and dyskinesias.Unilaterally 6-hydroxydopamine-lesioned ratsReduced dyskinesias without affecting L-DOPA-induced locomotion. researchgate.net
Effectively reduced abnormal involuntary movements, dystonia, and contralateral rotations.Hemiparkinsonian ratsReduction in chronic levodopa therapy-associated motor complications. portico.org
Attenuated levodopa-induced dyskinesias upon local administration into the subthalamic nucleus.6-OHDA-lesioned ratsDose-dependent decrease in total dyskinesia score. medchemexpress.comexcli.de

LID Reduction in Non-Human Primate Models (e.g., MPTP monkeys)

Studies in non-human primate models of Parkinson's disease, specifically 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated monkeys, have further substantiated the antidyskinetic properties of sarizotan. nih.gov In MPTP-lesioned monkeys with established dyskinesia, sarizotan has been shown to reduce levodopa-induced choreiform dyskinesias by up to 90%. portico.org Importantly, this reduction in dyskinesia was achieved without diminishing the antiparkinsonian efficacy of levodopa. portico.orgnih.gov

A detailed investigation in female cynomolgus monkeys (Macaca fascicularis) with moderate to severe parkinsonian syndrome and LID revealed that sarizotan significantly reduced mean dyskinetic scores. nih.gov A sustained antidyskinetic effect was observed with daily administration over two weeks, all while maintaining the antiparkinsonian and locomotor effects of L-Dopa. nih.gov

Sarizotan's Efficacy in Reducing LID in MPTP Monkey Models

FindingModelKey OutcomeReference
Reduced levodopa-induced choreiform dyskinesias by up to 90%.MPTP-treated monkeysSignificant reduction in dyskinesia without compromising levodopa's antiparkinsonian effects. portico.org
Significantly reduced mean dyskinetic scores.MPTP female cynomolgus monkeys with moderate to severe parkinsonian syndrome and LIDSustained antidyskinetic effect with chronic administration, preserving L-Dopa's therapeutic benefits. nih.gov

Effects on Parkinsonian Symptomatology and L-DOPA Antiparkinsonian Efficacy in Preclinical Models

A crucial aspect of the preclinical evaluation of any potential anti-dyskinetic agent is its impact on the primary symptoms of Parkinson's disease and the efficacy of standard treatments like L-DOPA. Research in both rodent and primate models has consistently shown that sarizotan does not worsen parkinsonian symptoms when administered alone. researchgate.netnih.gov Furthermore, when co-administered with L-DOPA, sarizotan does not negatively affect the antiparkinsonian response to L-DOPA. nih.gov In MPTP monkeys, sarizotan administered before a fixed dose of L-Dopa did not affect the antiparkinsonian response. nih.gov Similarly, in 6-OHDA-lesioned rats, sarizotan counteracted L-DOPA-induced dyskinesias without significantly impacting L-DOPA-induced locomotion. researchgate.net

Elucidation of Mechanistic Pathways for Antidyskinetic Effects in Preclinical Studies

Preclinical research has shed light on the potential mechanisms underlying sarizotan's antidyskinetic effects. Sarizotan is a 5-HT(1A) receptor agonist and a dopamine (B1211576) D2-like receptor agonist/partial agonist. nih.gov The antidyskinetic properties of sarizotan are believed to be mediated through its action as a 5-HT1A-agonist in the motor cortex. portico.org This leads to a reduction in the activity of the corticostriatal glutamate (B1630785) pathways, which in turn decreases the activation of striatal GABA output neurons within the basal ganglia circuitry. portico.org Studies using dual-probe microdialysis in rats demonstrated that sarizotan significantly reduced extracellular glutamate levels in the motor cortex and the dorsolateral striatum. portico.org The effects of sarizotan on dyskinesia were blocked by the 5-HT1A receptor antagonist WAY-100635, further indicating that the antidyskinetic responses are likely related to 5-HT1A receptor stimulation. portico.org

Investigational Research in Rett Syndrome Animal Models

Beyond Parkinson's disease, sarizotan has been investigated for its potential therapeutic benefits in Rett syndrome, a rare neurodevelopmental disorder.

Impact on Respiratory Abnormalities and Apneas (e.g., Mecp2 mouse models)

Respiratory disturbances, including frequent apneas and irregular breathing patterns, are common and debilitating features of Rett syndrome (RTT). nih.govnih.gov Preclinical studies using mouse models of RTT, such as the Bird and Jaenisch strains of methyl-CpG-binding protein 2 (Mecp2)-deficient heterozygous females and Jaenisch strain Mecp2 null male mice, have demonstrated that sarizotan can effectively alleviate these respiratory abnormalities. nih.govresearchgate.net

In these models, sarizotan has been shown to reduce the incidence of apnea (B1277953) to approximately 15% of pre-treatment levels and correct the irregular breathing pattern to that of wild-type littermates. nih.govnih.gov When administered for 7 or 14 days, apnea incidence decreased to 25-33% of that seen with a vehicle. nih.govnih.gov In Mecp2R168X/+ mice, a 2-week treatment with sarizotan reduced the incidence of apnea by 73.9% to 75.6% compared with the vehicle. nih.gov These findings suggest that sarizotan is an effective treatment for respiratory disorders in mouse models of RTT. nih.govnih.gov

Impact of Sarizotan on Respiratory Abnormalities in Rett Syndrome Mouse Models

FindingModelKey OutcomeReference
Reduced apnea incidence to ~15% of pre-treatment levels and corrected irregular breathing.Bird and Jaenisch strains of Mecp2-deficient female and male miceSignificant improvement in respiratory function. nih.govnih.govresearchgate.net
Decreased apnea incidence to 25-33% of vehicle levels with 7 or 14 days of administration.Mecp2 mouse modelsSustained reduction in respiratory events. nih.govnih.gov
Reduced apnea incidence by 73.9-75.6% compared to vehicle over a 2-week trial.Mecp2R168X/+ miceMarked decrease in apnea frequency. nih.gov

Contribution of Serotonin (B10506) and Dopamine Receptors to Respiratory Rhythm Regulation in Rett Syndrome Models

Sarizotan hydrochloride, a compound with high affinity for serotonin 5-HT1A and dopamine D2/D3/D4 receptors, has been investigated for its potential to alleviate respiratory abnormalities, a hallmark symptom of Rett Syndrome (RTT). nih.govnih.gov Preclinical studies in multiple mouse models of RTT have demonstrated that sarizotan can significantly ameliorate these respiratory disturbances. The compound is believed to work by stimulating serotonin and dopamine receptors, compensating for serotonin deficiencies in the brain and spinal cord, which is thought to help restore a normal breathing rhythm. nih.gov

In mouse models of RTT, including the Bird and Jaenisch strains of Mecp2-deficient heterozygous females, Jaenisch strain Mecp2 null males, and knock-in heterozygous females with a common nonsense mutation (R168X), sarizotan has shown remarkable efficacy. nih.govbris.ac.uk Acute administration of the drug reduced the incidence of apnea to approximately 15% of the levels seen before treatment and corrected the irregular breathing patterns to resemble those of wild-type littermates. nih.govnih.govbris.ac.ukresearchgate.netatsjournals.org Specifically, in combined heterozygous female mouse models (MeCP2Jae/+ and Mecp2Bird/+), sarizotan decreased the number of apneas per hour from a baseline of 143 ± 31 to 20 ± 8. researchgate.net The respiratory irregularity score was also significantly reduced from 0.34 ± 0.07 to 0.06 ± 0.01. nih.gov Similar positive effects were observed in null male mice, where apnea incidence dropped from 200 ± 42 to 30 ± 16 per hour. nih.govresearchgate.net

Longer-term administration of sarizotan, over 7 or 14 days, also resulted in a sustained decrease in apnea, with incidence dropping to 25-33% of that observed in vehicle-treated animals. nih.govnih.govbris.ac.ukatsjournals.org These findings from preclinical models underscore the potential therapeutic benefit of sarizotan in addressing the respiratory symptoms of Rett Syndrome, likely through its action on both serotonergic and dopaminergic systems. nih.govnih.gov While the 5-HT1A receptor agonism is a key mechanism, the contribution of D2-like receptors to the correction of these respiratory disturbances has also been suggested. biorxiv.org

Interactive Data Table: Effect of Sarizotan on Respiratory Parameters in Rett Syndrome Mouse Models

Mouse Model StrainTreatment GroupApnea Incidence (events/hour)Respiratory Irregularity Score (variance)
Heterozygous Females (MeCP2Jae/+ & Mecp2Bird/+) Baseline143 ± 310.34 ± 0.07
Sarizotan20 ± 80.06 ± 0.01
Null Males (Mecp2Jae/y) Baseline200 ± 420.55 ± 0.21
Sarizotan30 ± 160.11 ± 0.05
Knock-in Females (Mecp2R168X/+) Vehicle (Day 14)(Data not specified)(Data not specified)
Sarizotan (Day 14)Reduced by 75.6% vs. vehicleSignificantly reduced vs. vehicle

Exploratory Preclinical Research in Other Central Nervous System Disorders

Analysis of Effects in Attention Deficit/Hyperactivity Disorder (ADHD) Models (e.g., impulsivity in juvenile rats)

The potential of sarizotan for treating Attention Deficit/Hyperactivity Disorder (ADHD) has been explored in preclinical models, particularly focusing on the core symptom of impulsivity. researchgate.netnih.gov In juvenile rats, impulsivity can be assessed using a T-maze task where they must choose between a small, immediate reward and a larger, delayed reward. researchgate.netconductscience.com Studies have shown that sarizotan can reduce impulsive behavior in these models. researchgate.netnih.gov

Encouraging results were observed with sarizotan starting at a dose of 0.03 mg/kg, which corresponded to plasma levels of approximately 11 nM. researchgate.netnih.gov In rats that were treated neonatally with the neurotoxin 6-hydroxydopamine (6-OHDA) to model ADHD, sarizotan also demonstrated anti-ADHD activity, although at a higher starting dose of 0.3 mg/kg. researchgate.netnih.gov The spontaneously hypertensive rat (SHR), another animal model for ADHD, is also utilized in such studies. conductscience.comnih.gov

These findings suggest that sarizotan may have therapeutic potential for ADHD by modulating impulsive behaviors. researchgate.net

Interactive Data Table: Effect of Sarizotan on Impulsivity in a Juvenile Rat ADHD Model

Animal ModelTaskEffective Sarizotan DoseCorresponding Plasma LevelOutcome
Juvenile Rats T-maze (small, immediate vs. large, delayed reward)Starting at 0.03 mg/kg~11 nMReduced impulsivity
6-OHDA-lesioned Juvenile Rats T-mazeStarting at 0.3 mg/kg(Not specified)Supported anti-ADHD activity

Assessment of Antidepressant-Like Properties in Experimental Parkinsonism Models (e.g., forced swim test)

Based on its pharmacological profile as a serotonin receptor agonist and a partial dopamine D2-like receptor agonist, researchers hypothesized that sarizotan could possess antidepressant-like properties, which are relevant to the common non-motor symptoms of Parkinson's disease. nih.govresearchgate.net This hypothesis was tested in a rat model of experimental parkinsonism induced by unilateral 6-hydroxydopamine (6-OHDA) lesions. nih.govresearchgate.net

The antidepressant-like activity of sarizotan was evaluated using the modified forced swim test, a standard behavioral assay. nih.govresearchgate.net In this test, a reduction in immobility time is indicative of an antidepressant effect. researchgate.net Sarizotan was found to significantly reduce immobility in the 6-OHDA-lesioned rats, suggesting antidepressant-like properties. nih.govresearchgate.netscispace.com At the same dose, sarizotan also demonstrated its known antidyskinetic effects by counteracting L-DOPA-induced rotational behavior and dyskinesias without significantly affecting locomotion. nih.govresearchgate.net These findings suggest that sarizotan may offer benefits for both the motor and depressive symptoms associated with Parkinsonism. nih.govresearchgate.netresearchgate.net

Interactive Data Table: Antidepressant-Like Effects of Sarizotan in a Parkinsonism Model

Animal ModelBehavioral TestKey Finding
Unilateral 6-OHDA-lesioned rats Modified Forced Swim TestSignificantly reduced immobility time

Investigation of Effects on Cell Proliferation and Neurogenesis in Specific Brain Regions (e.g., subventricular zone, subgranular zone)

In conjunction with its behavioral effects in Parkinsonism models, sarizotan's impact on adult neurogenesis was investigated at a histological level. nih.govresearchgate.net Adult neurogenesis, the process of generating new neurons, primarily occurs in two specific brain regions: the subventricular zone (SVZ) of the lateral ventricles and the subgranular zone (SGZ) of the dentate gyrus in the hippocampus. nih.govresearchgate.netscispace.com

In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinsonism, sarizotan, both alone and in combination with L-DOPA/benserazide, was found to stimulate cell proliferation in both the SGZ and the SVZ of the lesioned hemisphere. nih.govresearchgate.net This was measured by the incorporation of bromodeoxyuridine (BrdU) and staining for Ki-67, a cellular marker for proliferation. nih.govresearchgate.net Furthermore, the combined treatment of sarizotan and L-DOPA/benserazide also led to an increase in doublecortin (DCX) levels in the SGZ. nih.govresearchgate.net Doublecortin is a protein expressed by immature neurons, and its increased presence suggests enhanced neurogenesis. researchgate.net These pro-neurogenic and restorative effects are reminiscent of those observed with various antidepressant therapies and suggest that sarizotan may have properties that could contribute to neural repair in the context of Parkinsonism. nih.govresearchgate.net

Interactive Data Table: Effects of Sarizotan on Neurogenesis Markers in a Parkinsonism Model

Brain RegionTreatmentMarkerEffect
Subgranular Zone (SGZ) Sarizotan (alone or with L-DOPA/benserazide)BrdU/Ki-67Stimulated cell proliferation
Sarizotan with L-DOPA/benserazideDoublecortin (DCX)Stimulated DCX levels
Subventricular Zone (SVZ) Sarizotan (alone or with L-DOPA/benserazide)BrdU/Ki-67Stimulated cell proliferation

Preclinical Pharmacokinetic and Pharmacodynamic Correlations

Relationship Between Brain Concentrations and Target Engagement in Animal Studies

Preclinical research into sarizotan has revealed a complex and somewhat unconventional relationship between its concentration in the brain and its engagement with its primary target, the 5-HT1A receptor. researchgate.netnih.gov This challenges classical pharmacokinetic-pharmacodynamic (PK/PD) assumptions, where the free concentration of a drug in the brain's extracellular fluid (ECF) is expected to correlate directly with its pharmacological effect. researchgate.net

Microdialysis studies in rats have shown that at doses effective in ADHD models (starting at 0.03 mg/kg), the free concentration of sarizotan in the brain's ECF was actually below its binding affinity for the 5-HT1A receptor. researchgate.netnih.gov This would typically suggest that the drug should not be exerting a significant effect through this receptor. However, electrophysiological experiments provided a different perspective. These studies, which measured the firing rate of serotonergic neurons in the mid-brain Raphe nuclei, demonstrated a significant activation of 5-HT1A receptors. researchgate.netnih.govfrontiersin.org Specifically, a plasma concentration of 76 nM resulted in an approximately 60% inhibition of the neuronal firing rate, a clear indication of target engagement. researchgate.netnih.gov

Further investigation revealed a substantial discrepancy between the concentration of sarizotan in different compartments. The concentration of sarizotan in brain homogenates was found to be similar to total blood levels, but it was over 500 times higher than the free concentrations measured in the ECF via microdialysis. researchgate.netnih.gov This suggests that sarizotan may accumulate within brain tissue, and that the free concentration in the ECF may not be the most accurate predictor of its pharmacological activity at the 5-HT1A receptor. researchgate.netnih.govmicrodialysis.com These findings imply that for sarizotan, direct measures of target engagement, such as in vivo electrophysiology or receptor occupancy assays, may be more appropriate for understanding its PK/PD relationship than relying solely on free brain concentrations. researchgate.netnih.govnih.gov

Interactive Data Table: Sarizotan Concentration vs. Target Engagement in Animal Models

ParameterFindingImplication
Free Brain ECF Concentration Below its affinity for 5-HT1A receptors at effective doses.Challenges classical PK/PD assumptions.
Target Engagement (Electrophysiology) ~60% inhibition of serotonergic neuron firing rate at a plasma concentration of 76 nM.Demonstrates significant 5-HT1A receptor activation despite low free ECF levels.
Brain Tissue Accumulation Concentrations in brain homogenates were over 500-fold higher than free ECF concentrations.Suggests that total brain concentration might be a more relevant measure of the pharmacologically active pool.

Challenges in Establishing Classical Pharmacokinetic-Pharmacodynamic Relationships

Establishing a clear and direct relationship between the concentration of this compound in the body (pharmacokinetics, PK) and its observable effects (pharmacodynamics, PD) has presented significant challenges in preclinical research. This complexity arises from a disconnect between the measured free concentration of the drug in the brain and its observed pharmacological activity, particularly concerning its primary target, the 5-HT1A receptor. researchgate.netnih.gov

Microdialysis studies in animal models have revealed that the free extracellular fluid (ECF) concentrations of sarizotan in the brain at behaviorally active doses are surprisingly low, often falling below its known binding affinity for the 5-HT1A receptor. researchgate.netnih.gov For instance, in studies investigating its potential for treating attention deficit/hyperactivity disorder (ADHD), encouraging results on impulsivity in juvenile rats were observed at doses that produced plasma levels of approximately 11 nM. researchgate.netnih.gov However, the corresponding free brain concentrations were lower than what would be expected to significantly engage the 5-HT1A receptors, the presumed primary target for these effects. researchgate.netnih.gov

This discrepancy is highlighted by the observation that sarizotan concentrations in whole brain homogenates are substantially higher—over 500-fold—than the free ECF concentrations and are similar to total blood levels. researchgate.netnih.gov This suggests extensive binding or sequestration of the compound within the brain tissue, which may not be reflected in the pharmacologically active free concentration.

In contrast to the microdialysis findings, electrophysiological experiments have provided evidence of significant target engagement at the 5-HT1A receptor. researchgate.netnih.gov In the mid-brain Raphé, where serotonergic neurons are located, sarizotan induced a roughly 60% inhibition of the neuronal firing rate at a plasma concentration of 76 nM, indicating substantial activation of 5-HT1A receptors. researchgate.netnih.gov This suggests that plasma concentrations may be a better indicator of target engagement and pharmacodynamic effects than free brain concentrations for sarizotan. researchgate.netnih.gov

These findings collectively indicate that a classical PK/PD relationship based on free brain concentrations may not be appropriate for this compound. researchgate.netnih.gov The significant difference between total brain and free ECF concentrations, coupled with the evidence of target engagement from electrophysiological studies at specific plasma concentrations, suggests that alternative approaches, such as target engagement pharmacodynamic readouts, may be more suitable for describing its in-vivo activity. researchgate.netnih.gov

Table 1: this compound Pharmacokinetic and Pharmacodynamic Observations

ParameterFindingImplication for PK/PD Relationship
Free Brain Concentration At active doses, concentrations were below the affinity for the 5-HT1A receptor. researchgate.netnih.govChallenges the classical assumption that free drug concentration at the target site drives the effect.
Brain Homogenate vs. ECF Concentration Concentrations in brain homogenates were over 500 times higher than in the extracellular fluid (ECF). researchgate.netnih.govSuggests significant tissue binding or sequestration, which complicates the interpretation of free concentrations.
Plasma Concentration and Target Engagement A plasma concentration of 76 nM resulted in a ~60% inhibition of firing rate in mid-brain Raphé serotonergic cells. researchgate.netnih.govIndicates that plasma levels may be a more reliable correlate of target engagement and pharmacodynamic effects than free brain levels.
Behavioral Effects Anti-impulsivity effects were seen in juvenile rats at plasma levels of ~11 nM. researchgate.netnih.govDemonstrates a pharmacological effect at concentrations where free brain levels are theoretically insufficient for significant receptor occupation.

Clinical Research and Therapeutic Evaluation of Sarizotan Hydrochloride

Clinical Trials for Levodopa-Induced Dyskinesia in Parkinson's Disease

Sarizotan (B1233828) was investigated as a potential treatment for the involuntary movements that are a common complication of long-term levodopa (B1675098) therapy in Parkinson's disease patients.

Early clinical development of sarizotan showed initial promise. An open-label study, the SPLENDID study, provided early indications of potential efficacy in reducing levodopa-induced dyskinesia (LID) in Parkinson's disease patients nih.gov. Following this, several Phase II clinical trials were conducted to further assess the efficacy and safety of sarizotan for this indication. These trials found that sarizotan could reduce LID researchgate.netresearchgate.net. One multicenter, randomized, placebo-controlled, double-blind, parallel study was designed as a dose-finding study. It included Parkinson's disease patients who had moderately disabling dyskinesias for at least 25% of their waking day nih.gov. The results of these initial trials were encouraging enough to support the progression of sarizotan into larger-scale Phase III studies researchgate.netresearchgate.net.

Two large-scale, double-blind, placebo-controlled Phase III clinical trials, known as PADDY I and PADDY II, were conducted to confirm the antidyskinetic efficacy of sarizotan researchgate.netresearchgate.net. The purpose of these studies was to determine if sarizotan hydrochloride at a dose of 1 mg twice daily was effective in treating dyskinesia associated with dopaminergic treatment in Parkinson's disease clinicaltrials.gov. However, these pivotal trials failed to meet their primary efficacy endpoints researchgate.netpharmatimes.com. The results did not show a statistically significant difference between sarizotan and placebo in reducing dyskinesia symptoms researchgate.netresearchgate.net. Specifically, the trials aimed to achieve a 25% improvement in dyskinesia symptoms, but this threshold was not met pharmatimes.com.

The clinical trials for sarizotan in levodopa-induced dyskinesia utilized several established rating scales to measure efficacy. The primary outcome measure in some studies was the change from baseline in diary-based "on" time without dyskinesia nih.gov. Secondary measures included changes in scores on the Abnormal Involuntary Movement Scale (AIMS) and the Unified Parkinson's Disease Rating Scale (UPDRS), specifically the composite score of items 32 (dyskinesia duration) and 33 (dyskinesia disability) nih.govclinicaltrials.gov.

In a dose-finding study, no significant changes were observed with sarizotan compared to placebo on any diary-based measure of dyskinesia or the AIMS score nih.gov. However, the composite score of UPDRS Items 32 and 33 showed a significant improvement with 2 mg/day of sarizotan nih.gov. The responder rate in the Phase III trials was defined as the percentage of subjects with a 25% improvement from baseline in the sum of UPDRS scores for items 32 and 33 clinicaltrials.gov.

Table 1: Efficacy Endpoints in Sarizotan Clinical Trials for Levodopa-Induced Dyskinesia

Efficacy Endpoint Description Key Findings
Diary-Based "On" Time Without Dyskinesia Patient-reported measure of the duration of "on" time without troublesome dyskinesia. No significant difference between sarizotan and placebo nih.gov.
Abnormal Involuntary Movement Scale (AIMS) Clinician-rated scale to assess the severity of involuntary movements. No significant changes with sarizotan compared to placebo nih.gov.
Unified Parkinson's Disease Rating Scale (UPDRS) Items 32 & 33 Clinician-assessed scores for the duration and disability of dyskinesia clinicaltrials.gov. Significant improvement with 2 mg/day sarizotan in a dose-finding study nih.gov.

Across the clinical trials, sarizotan was generally found to be safe and well-tolerated in patients with Parkinson's disease. In the dose-finding study, adverse events were not significantly different between the sarizotan and placebo groups nih.gov. However, it was noted that "off" time significantly increased with a 10 mg/day dose of sarizotan nih.gov. The PADDY-2 study, a Phase III trial, also evaluated the safety of sarizotan medpath.com.

The primary reason for the discontinuation of sarizotan's clinical development for levodopa-induced dyskinesia was the failure of the Phase III PADDY I and PADDY II trials to demonstrate a significant benefit over placebo researchgate.netresearchgate.netpharmatimes.com. Despite promising results in Phase II trials, the larger, more definitive Phase III studies did not confirm these earlier findings pharmatimes.com. A notable observation from the PADDY trials was the significant placebo response, where patients in the placebo group showed as much improvement as those in the sarizotan group researchgate.netresearchgate.net. This high placebo effect made it difficult to demonstrate the specific efficacy of sarizotan. Consequently, Merck KGaA, the developer at the time, decided to halt further development of the compound for this indication pharmatimes.comrettsyndromenews.com.

Clinical Trials for Respiratory Symptoms in Rett Syndrome

Following the discontinuation of its development for Parkinson's disease, sarizotan was investigated for a different indication: the treatment of respiratory symptoms in Rett syndrome, a rare and severe neurodevelopmental disorder that primarily affects females nihr.ac.ukeuropean-biotechnology.com. Breathing problems, such as apnea (B1277953) (temporary cessation of breathing), are common and serious complications of Rett syndrome rettsyndromenews.comnewron.com.

A key clinical trial in this area was the STARS (Sarizotan for the Treatment of Apneas in Rett Syndrome) study, a Phase II/III randomized, double-blind, placebo-controlled trial nihr.ac.ukrettsyndromenews.com. The study enrolled 129 patients and aimed to evaluate the efficacy, safety, and tolerability of sarizotan in reducing respiratory symptoms newron.comhra.nhs.uk. The primary endpoint was the percentage reduction in episodes of apnea during waking hours compared to placebo newron.com.

Unfortunately, the top-line results of the STARS study showed that sarizotan did not meet its primary or secondary efficacy endpoints european-biotechnology.comrettsyndromenews.comnewron.com. There was no significant reduction in apnea episodes in the sarizotan group compared to the placebo group. As a result of these findings, Newron Pharmaceuticals, the company that had licensed the compound, terminated the development program for sarizotan in Rett syndrome rettsyndromenews.comrettsyndromenews.comnewron.com.

Table 2: Overview of the STARS Clinical Trial for Sarizotan in Rett Syndrome

Trial Name Phase Number of Participants Primary Endpoint Outcome
STARS (Sarizotan for the Treatment of Apneas in Rett Syndrome) II/III 129 Percentage reduction in episodes of apnea during waking time newron.com. Did not meet primary or secondary efficacy endpoints european-biotechnology.comrettsyndromenews.comnewron.com.

Orphan Drug Designation and Clinical Development Rationale

This compound received Orphan Drug Designation for the treatment of Rett syndrome from both the U.S. Food and Drug Administration (FDA) and the European Commission in 2015 rettsyndromenews.comeuropa.eueuropa.eunewron.com. This designation is granted to therapies developed for rare diseases, affecting a small percentage of the population. At the time of designation, Rett syndrome affected approximately 1 in 10,000 people in the European Union, and there were no approved treatments available europa.eueuropa.eu. The FDA later also granted a Rare Pediatric Disease designation for sarizotan in this indication newron.com.

The clinical development of sarizotan for Rett syndrome was primarily driven by the significant unmet medical need for a treatment addressing the severe respiratory abnormalities associated with the disorder nihr.ac.uk. Rett syndrome is a neurodevelopmental disorder caused by mutations in the MECP2 gene, leading to a range of debilitating symptoms. europa.eunewron.comnihr.ac.uk Respiratory dysfunction, including episodes of apnea (temporary cessation of breathing), hyperventilation, and breath-holding, is a common and life-threatening feature of the condition, affecting approximately 70% of patients newron.comnewron.com. These breathing problems are thought to be linked to deficits in neurotransmitters, such as serotonin (B10506), in the brain and spinal cord which help regulate breathing rhythm. rettsyndromenews.comeuropa.eueuropa.eu

Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine (B1211576) D2 receptor modulator, was identified as a potential therapeutic agent. europa.eueuropa.eunihr.ac.uknih.gov The rationale for its use was based on its mechanism of action, which was expected to compensate for the reduced serotonin levels and thereby help restore a normal breathing rhythm. europa.eueuropa.eunihr.ac.uk This hypothesis was supported by compelling preclinical evidence from mouse models of Rett syndrome, where sarizotan administration led to a significant reduction in apnea, by as much as 75% to 80%, and corrected irregular breathing patterns. rettsyndromenews.comnih.govnih.gov

Phase II/III Clinical Trial Designs and Objectives (e.g., STARS study NCT02790034, EUCTR2015-004448-20-GB)

Based on the promising preclinical results, Newron Pharmaceuticals initiated a pivotal Phase II/III clinical trial named the STARS study (Sarizotan for the Treatment of Apneas in Rett Syndrome) rettsyndromenews.com. This multicenter, international study was registered under the identifiers NCT02790034 and EUCTR2015-004448-20-GB hra.nhs.uk. The trial was a randomized, double-blind, placebo-controlled study designed to rigorously evaluate the efficacy, safety, and tolerability of sarizotan in Rett syndrome patients experiencing respiratory symptoms rettsyndromenews.comhra.nhs.ukclinicaltrials.gov.

The study enrolled 129 patients aged four years and older at 14 centers across the United States, Europe, Asia, and Australia newron.comclinicaltrialsarena.comrettsyndromenews.com. Participants were randomized into three groups to receive oral doses of sarizotan or a placebo twice daily for a 24-week period hra.nhs.uknewron.com. After the initial 24-week double-blind phase, patients had the option to continue into a long-term, open-label extension study where all participants would receive sarizotan clinicaltrials.govrettsyndromenews.com.

The primary objective of the STARS study was to determine the efficacy of sarizotan in reducing the frequency of apnea episodes. Specifically, it aimed to measure the percentage reduction in the number of apnea episodes per hour during waking time compared to placebo clinicaltrials.govnewron.com.

Secondary objectives included a comprehensive assessment of:

Safety and tolerability of sarizotan in this patient population clinicaltrials.gov.

Other respiratory parameters, such as the number of hyperventilation episodes and oxygen saturation clinicaltrials.gov.

Efficacy as rated by caregivers through the Caregiver-rated Impression of Change (CIC) scale clinicaltrials.gov.

The pharmacokinetic profile of sarizotan in this population nihr.ac.uk.

Table 1: Overview of the STARS Clinical Trial Design

Parameter Description
Study Title Sarizotan for the Treatment of Apneas in Rett Syndrome (STARS)
Identifiers NCT02790034, EUCTR2015-004448-20-GB
Phase II/III
Design Randomized, double-blind, placebo-controlled, parallel-group
Patient Population 129 patients with Rett Syndrome and respiratory abnormalities (≥4 years old)
Locations 14 centers in the USA, UK, Italy, India, and Australia
Treatment Arms Sarizotan (10 mg or 20 mg daily, based on age/weight) vs. Placebo
Duration 24 weeks, followed by an optional open-label extension
Primary Objective Evaluate the percentage reduction in apnea episodes during waking hours

| Key Secondary Objectives | Assess safety, tolerability, other respiratory measures, and caregiver impressions |

Evaluation of Efficacy Measures for Respiratory Abnormalities

The STARS trial employed a range of specific measures to evaluate the efficacy of sarizotan on the respiratory abnormalities characteristic of Rett syndrome. The primary efficacy endpoint was highly specific and quantitatively measured.

Primary Efficacy Measure : The key outcome was the percent change in the number of apnea episodes per hour while the patient was awake clinicaltrials.gov. This was meticulously recorded using a portable ambulatory data acquisition system (BioRadio™), which allowed for monitoring of respiratory and cardiac parameters in the patient's home environment over a 24-week period newron.comclinicaltrials.gov.

Breathing Dysrhythmia : The percentage of time spent with irregular breathing patterns per hour clinicaltrials.gov.

Hyperventilation Episodes : The total number of hyperventilation events clinicaltrials.gov.

Oxygen Saturation (SpO2) : Measurements of blood oxygen levels to assess the physiological impact of respiratory events clinicaltrials.gov.

Despite the robust design and the promising preclinical data, the top-line results of the STARS study showed that sarizotan did not meet the primary endpoint. There was no statistically significant reduction in apnea episodes in the treatment groups compared to the placebo group rettsyndromenews.comnewron.comclinicaltrialsarena.com. Furthermore, the therapy also failed to achieve its secondary objectives, showing no significant improvements in other respiratory measures or in the caregiver-rated assessments rettsyndromenews.comrettsyndromenews.com.

Clinical Safety and Tolerability Assessments in Rett Syndrome Patients

A key component of the STARS study was the thorough evaluation of the safety and tolerability of sarizotan in individuals with Rett syndrome. Safety assessments were conducted throughout the trial and included the monitoring of vital signs, electrocardiograms (ECGs), physical and neurological examinations, and laboratory analysis of blood and urine samples hra.nhs.uk.

Prior to the final efficacy analysis, interim data suggested that sarizotan was generally well-tolerated by the study participants. An independent safety monitoring board recommended the continuation of the study without modifications rettsyndromenews.com. The high rate of enrollment into the long-term open-label extension study, with approximately 90% of patients who completed the initial 24-week period choosing to continue, also suggested a favorable tolerability profile rettsyndromenews.com. Reports mentioned only minor instances of discontinuation due to adverse effects or a perceived lack of effectiveness during the trial rettsyndromenews.com.

However, the ultimate decision to terminate the development program was based on the lack of efficacy, not on safety concerns newron.comclinicaltrialsarena.com.

Current Status of Ongoing and Completed Clinical Trials

As of May 2020, all clinical development of sarizotan for Rett syndrome has been terminated rettsyndromenews.comnewron.comclinicaltrialsarena.com.

The pivotal STARS study (NCT02790034 / EUCTR2015-004448-20-GB) is completed. On May 4, 2020, Newron Pharmaceuticals announced that the trial failed to meet its primary and secondary efficacy endpoints newron.com. The results indicated that sarizotan was not more effective than placebo in reducing respiratory symptoms in patients with Rett syndrome rettsyndromenews.comrettsyndromenews.com.

Following these results, the company made the decision to halt the entire sarizotan development program for this indication rettsyndromenews.comclinicaltrialsarena.comrettsyndrome.org. The outcome was noted as a significant disappointment and highlighted the challenges of translating promising findings from animal models into clinical efficacy in humans rettsyndromenews.comclinicaltrialsarena.com.

Pharmacokinetic Investigations in Human Subjects

Characterization of Absorption and Elimination Kinetics

The pharmacokinetic profile of this compound has been characterized in Phase I clinical studies involving healthy human subjects. These studies provided key insights into the drug's absorption and elimination kinetics following oral administration nih.gov.

Absorption: Sarizotan was found to be rapidly absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (tmax) was short, with median values ranging from 0.5 to 2.25 hours after both single and multiple doses nih.gov. While food intake and the specific formulation had a slight influence on the maximum plasma concentration (Cmax) and tmax, they did not affect the total drug exposure, as measured by the area under the curve (AUC). nih.gov The studies also demonstrated that both Cmax and AUC increased in a dose-proportional manner over the tested range, indicating predictable absorption kinetics nih.gov.

Elimination: Following absorption, plasma concentrations of sarizotan declined in a polyexponential manner nih.gov. The terminal elimination half-life (t1/2), a measure of how long it takes for the drug concentration to decrease by half, was consistently between 5 and 7 hours, independent of the dose administered nih.gov. Based on this half-life, the drug reached a steady state (a balance between absorption and elimination) within 24 hours of repeated dosing. In vitro studies using human liver microsomes predicted that sarizotan is a low-clearance compound, which is consistent with the observed human pharmacokinetic data nih.gov.

Table 2: Summary of Sarizotan Pharmacokinetic Parameters in Healthy Adults

Pharmacokinetic Parameter Value Notes
Time to Peak (tmax) 0.5 - 2.25 hours Rapid absorption
Elimination Half-life (t1/2) 5 - 7 hours Consistent across doses
Dose Proportionality Yes Cmax and AUC increase proportionally with dose
Effect of Food Minimal Slight effect on Cmax and tmax; no effect on AUC

| Time to Steady State | ~24 hours | Achieved with repeated dosing |

Plasma Concentration Profiles and Steady-State Achievement

Following oral administration, this compound is rapidly absorbed. nih.gov Clinical studies in healthy subjects have characterized its plasma concentration profile, showing that the group-median time to reach maximum plasma concentration (tmax) ranges from 0.5 to 2.25 hours after both single doses and at steady state. nih.gov

Once peak concentration is achieved, plasma levels of this compound exhibit a polyexponential decline. nih.gov The terminal elimination half-life (t1/2) has been determined to be between 5 and 7 hours, irrespective of the dose administered. nih.gov Based on this half-life, pharmacokinetic models predicted, and clinical observations confirmed, that steady-state plasma concentrations are achieved within 24 hours of initiating repeated dosing. nih.gov

Pharmacokinetic analysis over a dose range of 0.5 mg to 25 mg demonstrated that both the maximum plasma concentration (Cmax) and the area under the curve (AUC) increased in a dose-proportional manner. nih.gov This linear pharmacokinetic behavior indicates that the drug's absorption, distribution, metabolism, and excretion processes are not saturated within this therapeutic range. nih.gov

Pharmacokinetic Parameters of this compound in Healthy Subjects

ParameterValueReference
Time to Maximum Concentration (tmax)0.5 - 2.25 hours nih.gov
Terminal Elimination Half-Life (t1/2)5 - 7 hours nih.gov
Time to Reach Steady StateWithin 24 hours nih.gov
Dose Proportionality (AUC & Cmax)Observed over 0.5 - 25 mg range nih.gov

Analysis of Metabolite Formation and Non-Saturable Metabolism

The biotransformation of Sarizotan has been investigated through both in vitro and in vivo studies. In vitro experiments using human liver microsomes (HLM) identified the primary metabolic pathways as aromatic and aliphatic monohydroxylation, as well as dealkylation. nih.gov In clinical studies, the resulting plasma metabolite concentrations were found to be considerably lower than those of the parent Sarizotan compound. nih.gov

Further in vitro investigation into Sarizotan's clearance using HLM predicted a low in vivo hepatic clearance of 0.94 L/h, which aligns with the reported human clearance (CL/F) of 3.6-4.4 L/h. nih.gov This classifies Sarizotan as a low-clearance compound and reinforces the evidence for non-saturable metabolism at clinically relevant plasma concentrations. nih.gov

In Vitro Metabolism Parameters for Sarizotan

ParameterValueSystemReference
Apparent Km, u9 µMHuman Liver Microsomes (HLM) nih.gov
Vmax3280 pmol/mg/minHuman Liver Microsomes (HLM) nih.gov
Predicted In Vivo Hepatic Clearance0.94 L/hHuman Liver Microsomes (HLM) nih.gov

Drug-Drug Interaction Studies Involving Cytochrome P450 Isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

The potential for this compound to cause drug-drug interactions via the cytochrome P450 (CYP) system has been evaluated in both in vitro and clinical studies. In vitro research identified that the metabolism of Sarizotan involves major contributions from CYP3A4, CYP2C9, and CYP1A2, as well as CYP2C8. nih.gov

A clinical drug-drug interaction study was conducted in healthy volunteers to assess the effect of Sarizotan on the pharmacokinetics of specific probe drugs for five major CYP isoenzymes. nih.gov The results showed that co-administration of Sarizotan did not alter the concentration-time profiles or pharmacokinetic parameters of any of the probe drugs or their metabolites. nih.gov The 90% confidence intervals for the AUC ratios were within the standard bioequivalence acceptance range of 0.8-1.25, indicating a lack of clinically relevant interactions. nih.gov This suggests that pharmacokinetic interactions with co-administered drugs metabolized by these CYP isoforms are not expected. nih.gov

Clinical Drug-Drug Interaction Study with CYP450 Probe Drugs

CYP IsoenzymeProbe DrugOutcomeReference
CYP1A2CaffeineNo interaction observed nih.gov
CYP2C9DiclofenacNo interaction observed nih.gov
CYP2C19MephenytoinNo interaction observed nih.gov
CYP2D6MetoprololNo interaction observed nih.gov
CYP3A4MidazolamNo interaction observed nih.gov

In vitro studies were also performed to evaluate the direct inhibitory potential of Sarizotan against six major P450 enzymes. nih.gov The findings showed weak inhibition for most enzymes, with unbound inhibitor constant (Ki, u) values well above clinically relevant concentrations. nih.gov Based on these in vitro results and the targeted plasma concentrations of Sarizotan, no clinically significant drug-drug interactions due to P450 inhibition are anticipated. nih.gov

In Vitro Inhibitory Potential (Ki, u) of Sarizotan Against CYP450 Isoenzymes

CYP IsoenzymeKi, u (µM)Reference
CYP1A28.7 nih.gov
CYP2C8>10 nih.gov
CYP2C19>10 nih.gov
CYP2D60.43 nih.gov
CYP3A4>10 nih.gov

Translational Insights and Challenges in Sarizotan Hydrochloride Research

Bridging Gaps Between Preclinical Efficacy and Clinical Trial Outcomes

A significant challenge in the development of Sarizotan (B1233828) hydrochloride was the stark disparity between its robust efficacy in animal models and its lack of efficacy in human clinical trials. Preclinical research, particularly in the context of Rett syndrome, painted a promising picture. Studies using three distinct mouse models of Rett syndrome demonstrated that Sarizotan could dramatically reduce respiratory abnormalities, a common and debilitating feature of the disorder. nih.govnih.govrettsyndromenews.com

In these animal models, Sarizotan administration led to a reduction in apnea (B1277953) incidence to approximately 15% of pretreatment levels. nih.govnih.gov When compared against a vehicle, the compound decreased apnea by as much as 75% to 80% and corrected irregular breathing patterns, aligning them more closely with those of wild-type mice. nih.govrettsyndromenews.com This strong preclinical evidence provided a compelling rationale for advancing Sarizotan into human trials for Rett syndrome. rettsyndromenews.comclinicaltrialsarena.com

However, the Sarizotan Treatment of Apneas in Rett Syndrome (STARS) study, a Phase 2/3 clinical trial, failed to replicate these positive findings. rettsyndromenews.comrettsyndromenews.com The trial's primary endpoint was the percentage reduction in apnea episodes during waking hours compared to a placebo. clinicaltrialsarena.com The final results showed that Sarizotan did not achieve this primary goal. rettsyndromenews.comclinicaltrialsarena.com Furthermore, the treatment also failed to meet its secondary objectives, which included assessments of respiratory distress and motor function, as well as efficacy evaluations by caregivers. rettsyndromenews.comrettsyndromenews.com This outcome led to the termination of the Sarizotan development program for Rett syndrome. rettsyndromenews.comclinicaltrials.gov The failure highlighted the inherent difficulties in translating therapeutic effects observed in genetic animal models to human clinical studies, a critical gap in translational neuroscience. clinicaltrialsarena.comrettsyndromenews.comnewron.com

MetricPreclinical Efficacy (Mouse Models)Clinical Trial Outcome (STARS Study)
Primary FocusReduction of apnea and correction of irregular breathing patternsPercentage reduction in episodes of apnea during waking time
Reported EfficacyReduced apnea incidence by 75-80%; corrected irregular breathingDid not meet primary or secondary efficacy endpoints
ResultConsidered an effective treatment for respiratory symptomsNo demonstrated benefit over placebo; development program terminated

Development and Validation of Biomarkers for Therapeutic Response and Patient Stratification

The research and clinical evaluation of Sarizotan hydrochloride for Rett syndrome underscored the critical role of biomarkers in defining a target population and measuring therapeutic response. Rett syndrome is a genetic disorder caused by mutations in the MECP2 gene, making the presence of such a mutation the fundamental diagnostic biomarker for patient identification. nihr.ac.uk

In the STARS clinical trial, patient stratification was primarily based on a key physiological biomarker: respiratory dysfunction. A specific inclusion criterion for the trial was that patients had to experience a high frequency of breathing disturbances, specifically at least 10 episodes of clinically significant apnea per hour while awake. newron.com This approach aimed to enrich the trial population with individuals most likely to benefit from a therapy targeting respiratory symptoms, thereby increasing the potential to observe a treatment effect.

The primary endpoint of the trial—the frequency of apnea episodes—itself served as a direct biomarker of therapeutic response. clinicaltrialsarena.com Breathing patterns were meticulously assessed at home using a specialized device at four different intervals throughout the 24-week study period. rettsyndromenews.comnewron.com This allowed for an objective, quantitative measure of the drug's effect on the targeted symptom. However, the failure of Sarizotan to significantly alter this biomarker compared to placebo suggests that either the drug's mechanism of action did not translate to humans or that apnea frequency, while a valid disease marker, was not a sufficiently sensitive biomarker for the therapeutic effect of this specific compound. The experience highlights the need for the development and validation of a broader range of biomarkers for Rett syndrome that can more accurately predict or reflect clinical benefit in therapeutic trials.

Methodological Considerations and Challenges in Clinical Trial Design for Rare Neurological Disorders

The this compound STARS trial serves as an important case study for the methodological complexities and challenges inherent in conducting clinical research for rare neurological disorders like Rett syndrome.

One of the foremost challenges is patient recruitment. Due to the low prevalence of Rett syndrome, enrolling a statistically significant number of participants is difficult. newron.com To overcome this, the STARS study was designed as a multi-center, international trial, with 14 sites across the United States, Europe, Asia, and Australia, ultimately randomizing 129 patients. clinicaltrialsarena.comclinicaltrials.gov

Another significant hurdle is the clinical heterogeneity of the patient population. Although linked by a common genetic cause (MECP2 mutations), individuals with Rett syndrome exhibit a wide range of symptoms and severity. tmc.edu While the STARS trial attempted to create a more homogenous group by focusing on patients with significant respiratory symptoms, underlying variability in other clinical features and genetic mutation types could have influenced the trial's outcome.

Trial Design ElementDetails of the STARS Study (NCT02790034)
Official Title Evaluation of the Efficacy, Safety, and Tolerability of Sarizotan in Rett Syndrome With Respiratory Symptoms
Phase Phase 2/3
Design Randomized, double-blind, placebo-controlled, parallel assignment
Number of Participants 129 randomized patients
Geographic Reach Multi-center trial in the US, Europe (UK, Italy), Australia, and India
Primary Endpoint Percentage reduction in episodes of apnea during waking time over 24 weeks
Key Inclusion Criterion Patients with clinically significant apneas (≥10 episodes/hour while awake)

Future Research Directions for Sarizotan Hydrochloride

Exploration of Uninvestigated Therapeutic Indications and Neurological Conditions

While initial research on sarizotan (B1233828) centered on its potential for treating levodopa-induced dyskinesia in Parkinson's disease and respiratory symptoms in Rett syndrome, its unique pharmacological profile suggests applicability to other neurological and non-neurological conditions. rettsyndromenews.comclinicaltrialsarena.com The development for Rett syndrome was ultimately halted after the Phase 2/3 STARS trial failed to meet its primary endpoint of reducing apnea (B1277953) episodes. rettsyndromenews.comclinicaltrialsarena.comrettsyndromenews.com Similarly, its development for Parkinson's was discontinued (B1498344) after Phase III trials (PADDY-1 and PADDY-2) did not show significant benefits over placebo. researchgate.netresearchgate.net

Future research could pivot towards conditions where the serotonin (B10506) (5-HT) and dopamine (B1211576) systems are implicated. Initial investigations had also considered sarizotan for schizophrenia and schizoaffective disorders. clinicaltrialsarena.com Given its mechanism, exploring its utility in other movement disorders or psychiatric conditions characterized by serotonergic and dopaminergic dysregulation may be warranted.

More recently, computational studies have identified sarizotan as a potential inhibitor of Kinesin family member 2C (KIF2C), a protein overexpressed in certain cancers like glioma. patsnap.com Structure-based virtual screening and molecular docking have suggested that sarizotan could bind to and potentially inhibit KIF2C, a novel therapeutic target for glioma. patsnap.com This opens a completely new and uninvestigated therapeutic avenue in oncology, far from its original focus on neurodevelopmental and neurodegenerative disorders. Further preclinical studies would be necessary to validate this computational finding and explore its potential as an anti-cancer agent.

Further Elucidation of Specific Receptor Subtype Contributions to Therapeutic Effects

Sarizotan possesses a complex pharmacology, acting as a full agonist at the 5-HT1A receptor and exhibiting activity at multiple dopamine D2-like receptors. nih.govnih.govpcori.org Specifically, it demonstrates high affinity for 5-HT1A receptors and dopamine D4, D3, and D2 receptors, in that order. nih.gov Its functional activity is nuanced; it can act as a partial agonist at D2 receptors, with the effect potentially depending on the surrounding dopaminergic tone. nih.gov

The therapeutic hypothesis for Rett syndrome was largely based on its 5-HT1A agonism, aiming to compensate for serotonin deficits in the brain to restore normal breathing patterns. rettsyndromenews.comnih.gov Preclinical studies in mouse models of Rett syndrome supported this, showing that sarizotan could reduce apnea by 75-80% and correct irregular breathing. rettsyndromenews.comnih.gov However, the failure of the STARS clinical trial suggests this mechanism did not translate effectively to humans, or that the pathophysiology is more complex. rettsyndromenews.comlabiotech.eu

Table 1: Receptor Binding and Functional Profile of Sarizotan
Receptor TargetObserved ActivityReference
Serotonin 5-HT1AFull Agonist nih.gov
Dopamine D2Partial Agonist / Antagonist nih.gov
Dopamine D3High Affinity; Full Agonist nih.govnih.gov
Dopamine D4Highest Dopaminergic Affinity; Full Agonist nih.govnih.gov

Potential for Combination Therapies and Polypharmacological Strategies

The concept of polypharmacology, where a single drug acts on multiple targets, is central to sarizotan's design. wikipedia.orgresearchgate.net This approach can be advantageous for complex diseases involving multiple pathological pathways. wikipedia.orgresearchgate.net The initial investigation of sarizotan for Parkinson's disease was as an add-on therapy to levodopa (B1675098), aiming to reduce the motor complications (dyskinesias) of the primary treatment. nih.govnih.gov This represents a clear combination therapy strategy. Although this specific application was not successful, the principle remains valid.

Future research could explore other rational combination therapies. For instance, in a potential oncological application for glioma, sarizotan might be combined with standard treatments like temozolomide (B1682018) and radiation or with other targeted agents such as MEK or HDAC inhibitors. patsnap.comnih.gov In the context of neurological disorders, its serotonergic and dopaminergic effects could be complemented by drugs acting on other neurotransmitter systems, such as glutamate (B1630785) or acetylcholine, depending on the specific condition being targeted. A deeper understanding of its receptor profile would be essential for designing synergistic and safe combination strategies.

Advancements in Preclinical and Clinical Assessment Methodologies

A significant lesson from the sarizotan development program, particularly from the Rett syndrome trial, was the "difficulty inherent in translating effects in animal models to human clinical studies." rettsyndromenews.comclinicaltrialsarena.com Despite robust and reproducible positive effects in multiple mouse models of Rett syndrome, the drug failed to show clinical benefit in patients. rettsyndromenews.comlabiotech.eu This highlights a critical need for future research into more predictive preclinical models. This could involve using more genetically diverse animal models, employing human-derived induced pluripotent stem cell (iPSC) models of disease, or developing organoid cultures that better replicate human neurophysiology.

On the clinical side, the STARS trial employed innovative methodologies, such as an ambulatory data acquisition system (BioRadio™) for at-home monitoring of respiratory parameters, which served as the primary endpoint. rettsyndromenews.comnewron.com The Parkinson's trials also provided insights into assessment, finding that a composite score from the Unified Parkinson's Disease Rating Scale (UPDRS Items 32+33) was more sensitive to changes in dyskinesia than patient diaries or the Abnormal Involuntary Movement Scale (AIMS). nih.gov

Future studies of sarizotan or similar compounds should build on these learnings. This includes refining objective, at-home monitoring technologies to capture real-world data and selecting clinical outcome measures with the highest sensitivity to change for the specific symptom being targeted.

Table 2: Overview of Key Clinical Trials for Sarizotan
Trial Name/IdentifierIndicationPhaseKey Objective/EndpointStatusReference
STARS (NCT02790034)Rett Syndrome (Respiratory Symptoms)Phase 2/3Reduction in apnea episodes during waking timeTerminated rettsyndromenews.comnewron.com
PADDY-1 / PADDY-2Parkinson's Disease (Levodopa-Induced Dyskinesia)Phase 3Change in dyskinesia measures (Diary, UPDRS)Terminated researchgate.netresearchgate.net
SPLENDID StudyParkinson's Disease (Levodopa-Induced Dyskinesia)Open-LabelAssess efficacy and safetyCompleted nih.gov

Long-Term Efficacy and Safety Surveillance in Patient Populations

Assessing the long-term effects of any investigational drug is crucial. The clinical development program for sarizotan included provisions for long-term surveillance. The STARS study for Rett syndrome was designed with an open-label extension period, allowing patients to continue treatment after the initial 24-week double-blind phase. hra.nhs.uk Patients who completed the initial phase without safety or tolerability issues could continue on sarizotan for an additional 24 weeks, and potentially longer. clinicaltrials.gov Notably, a high percentage of participants—approximately 90%—who completed the double-blind period chose to enter the long-term open-label extension, suggesting good short-term tolerability. newron.com

However, because the main study was terminated due to a lack of efficacy, the long-term open-label extension was also prematurely ended, and no formal efficacy evaluation was performed for this period. clinicaltrials.gov Similarly, long-term follow-up studies were planned for the Parkinson's disease indication. clinicaltrialsgps.com Should sarizotan be reconsidered for any new indication, a robust plan for long-term surveillance would be essential. This would involve establishing patient registries and conducting extended open-label studies to monitor for sustained efficacy, emergent adverse events, and any potential long-term complications.

Table of Compounds

Table 3: Chemical Compounds Mentioned
Compound Name
Sarizotan hydrochloride
Levodopa (l-DOPA)
Serotonin (5-hydroxytryptamine, 5-HT)
Dopamine
Temozolomide
(R)-(+)-8-hydroxy-dipropyl-2-aminotetralin hydrobromide (8-OH-DPAT)

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Sarizotan’s antidyskinetic and antidepressant-like effects in Parkinson’s disease (PD) research?

  • Methodological Guidance : The unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model is widely used to evaluate antidyskinetic and antidepressant effects. Behavioral tests like the modified forced swim test (mFST) assess immobility reduction (antidepressant-like activity), while open-field tests measure locomotion and anxiety-like behaviors (e.g., thigmotaxis and corner time) . Ensure lesion validation via apomorphine-induced rotations and include both normal and lesioned cohorts to isolate disease-specific effects .

Q. How can researchers optimize the synthesis of Sarizotan’s pyridine core for structure-activity relationship (SAR) studies?

  • Methodological Guidance : Start with 2-methylene-1,3-propanediol, followed by mono-protection with TBS ether and mesylation. Use copper-catalyzed cross-coupling with 1-(bromoethynyl)-4-fluorobenzene to form ynamides, then apply lithiation/intramolecular carbolithiation for 6-endo-dig cyclization. Optimize yields (e.g., 36% for ynamide formation) via solvent choice (DMF at 90°C) and catalyst ratios. This modular route enables substitutions on the pyridine ring for SAR exploration .

Q. What behavioral assays are critical for distinguishing Sarizotan’s motor vs. non-motor effects in preclinical studies?

  • Methodological Guidance : Pair the mFST (antidepressant-like activity) with open-field locomotion assays to differentiate motor activation from specific behavioral effects. For anxiety-like behaviors, quantify thigmotaxis (peripheral/total activity ratio) and corner time. Use blinded scoring and video recordings to minimize bias .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data from Phase III clinical trials and preclinical studies?

  • Methodological Guidance : Phase III trials may fail due to species-specific pharmacokinetics or dosing discrepancies. Preclinical studies should incorporate chronic dosing regimens mirroring clinical protocols and assess biomarkers like Ki-67 (cell proliferation in subventricular/subgranular zones) to confirm neurorestorative effects . Cross-validate results using bilateral 6-OHDA or α-synuclein overexpression models to improve translational relevance .

Q. What experimental strategies mitigate confounding effects when combining Sarizotan with L-DOPA in dyskinesia studies?

  • Methodological Guidance : Use factorial designs to isolate interaction effects. For example, chronic L-DOPA/benserazide co-administration with Sarizotan reduces thigmotaxis and corner time, suggesting anxiolytic synergy. Monitor dopamine receptor desensitization via rotational behavior assays and histological markers (e.g., tyrosine hydroxylase) to distinguish direct vs. compensatory mechanisms .

Q. How do pharmacokinetic-pharmacodynamic (PK/PD) challenges influence Sarizotan’s efficacy across different neurological models (e.g., ADHD vs. PD)?

  • Methodological Guidance : Conduct PK profiling (plasma/brain concentration-time curves) in each model to correlate exposure with behavioral outcomes. For example, Sarizotan’s D2 receptor partial agonism may show divergent effects in ADHD (hyperactivity reduction) vs. PD (dyskinesia suppression). Use microdialysis to measure extracellular dopamine levels in target regions (e.g., striatum) .

Q. What histological techniques validate Sarizotan’s neurogenic effects in PD models?

  • Methodological Guidance : Immunostain for Ki-67 (cell proliferation marker) in the subgranular zone (SGZ) and subventricular zone (SVZ). Compare lesioned vs. intact hemispheres and normalize to saline controls. Two-way ANOVA with Bonferroni correction accounts for inter-group variability. Combine with BrdU/NeuN co-labeling to assess neuronal differentiation .

Q. How should researchers design SAR studies to explore substitutions on Sarizotan’s pyridine ring?

  • Methodological Guidance : Prioritize substitutions at C3 and C5 positions using the synthetic route in Scheme 6 ( ). Test analogues for dopamine receptor binding (radioligand assays) and functional activity (cAMP modulation). Use molecular docking to predict interactions with D2/D3 receptors and correlate with in vivo efficacy (e.g., mFST immobility reduction) .

Data Analysis and Reporting Guidelines

  • Contradiction Resolution : Use meta-analysis frameworks to harmonize preclinical and clinical data. For example, apply random-effects models to account for heterogeneity in trial designs or species differences .
  • Statistical Rigor : Report effect sizes with 95% confidence intervals for behavioral endpoints. For histology, include representative images and quantification metrics (e.g., Ki-67+ cells/mm²) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.